Ethyl 4-hydroxy-7H-pyrrolo[2,3-C]pyridazine-3-carboxylate
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Overview
Description
Ethyl 4-hydroxy-7H-pyrrolo[2,3-C]pyridazine-3-carboxylate is a nitrogen-containing heterocyclic compound. The structure of this compound includes a pyrrole ring fused with a pyridazine ring, making it a unique scaffold for drug discovery and development .
Preparation Methods
The synthesis of Ethyl 4-hydroxy-7H-pyrrolo[2,3-C]pyridazine-3-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis can start with the reaction of a pyrrole derivative with an acyl bromide to form an acylethynylpyrrole. This intermediate can then undergo intramolecular cyclization in the presence of a base such as cesium carbonate in dimethyl sulfoxide (DMSO) to yield the desired pyrrolopyridazine compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Ethyl 4-hydroxy-7H-pyrrolo[2,3-C]pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrrolopyridazine ring.
Scientific Research Applications
Ethyl 4-hydroxy-7H-pyrrolo[2,3-C]pyridazine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new chemical entities.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-7H-pyrrolo[2,3-C]pyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling and proliferation. By binding to the active site of these enzymes, the compound can prevent their activity, thereby exerting its biological effects .
Comparison with Similar Compounds
Ethyl 4-hydroxy-7H-pyrrolo[2,3-C]pyridazine-3-carboxylate can be compared with other similar compounds, such as:
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds also contain a fused pyrrole ring but differ in their biological activities and targets.
Pyrrolo[2,3-b]pyridine derivatives: These compounds are known for their potent inhibitory activity against fibroblast growth factor receptors (FGFRs) and are used in cancer therapy.
Pyridazine and pyridazinone derivatives: These compounds exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
This compound stands out due to its unique structure and potential for diverse biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H9N3O3 |
---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
ethyl 4-oxo-1,7-dihydropyrrolo[2,3-c]pyridazine-3-carboxylate |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9(14)6-7(13)5-3-4-10-8(5)12-11-6/h3-4H,2H2,1H3,(H2,10,12,13) |
InChI Key |
VAJWSZRDGIUYSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC2=C(C1=O)C=CN2 |
Origin of Product |
United States |
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